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Abstract

Resigratinib (KIN-3248) is an investigational, orally bioavailable, small-molecule inhibitor with
potent and irreversible activity against the fibroblast growth factor receptor (FGFR) family of
receptor tyrosine kinases.[1] Preliminary studies have demonstrated its potential as an
antineoplastic agent, particularly in tumors harboring FGFR genetic alterations.[2][3] This
technical guide provides a comprehensive summary of the preclinical data on Resigratinib,
including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental
protocols. The information is intended to serve as a resource for researchers and professionals
involved in oncology drug development.

Introduction to Resigratinib

Resigratinib is a next-generation, irreversible pan-FGFR inhibitor designed to target FGFR1,
FGFR2, FGFR3, and FGFR4.[1] Its primary mechanism of action involves the covalent
modification of a cysteine residue (Cys492) within the ATP-binding pocket of FGFR, leading to
sustained inhibition of downstream signaling pathways.[4] This irreversible binding provides a
durable pharmacodynamic effect. Aberrant FGFR signaling, resulting from gene amplifications,
mutations, or fusions, is a known oncogenic driver in various solid tumors, including
cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][2] Resigratinib has been
engineered to be effective against both wild-type FGFR and clinically relevant drug-resistant
mutations that can emerge during treatment with other FGFR inhibitors.[4][5]
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Mechanism of Action and Signaling Pathway

Resigratinib exerts its antineoplastic effects by inhibiting the FGFR signaling cascade. Upon
binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a
cascade of downstream signaling events.[6] These pathways, including the RAS-MAPK-ERK
and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and
angiogenesis.[7][8] By irreversibly binding to FGFRs, Resigratinib blocks these downstream
signals, thereby inhibiting tumor cell growth and inducing apoptosis.[4]
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Caption: Resigratinib inhibits the FGFR signaling pathway.
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In Vitro Studies
Kinase Inhibition Assay

Resigratinib has demonstrated potent inhibitory activity against wild-type FGFR1-4 with IC50
values in the low nanomolar range.[4] Importantly, it retains significant activity against common
drug-resistant mutations.[4]

Target IC50 (nM)
Wild-Type FGFR1 0.6-23
Wild-Type FGFR2 0.6-2.3
Wild-Type FGFR3 0.6-23
Wild-Type FGFR4 0.6-23
FGFR2 V565F (Gatekeeper Mutation) <25
FGFR3 V555M <25
FGFR3 N550K <25

Data sourced from MedchemExpress.[4]

Cell Viability Assays

The antiproliferative activity of Resigratinib has been evaluated in various cancer cell lines
with known FGFR alterations. The compound effectively inhibits the viability of these cells at
low nanomolar concentrations.[4]
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Cell Line Cancer Type FGFR Alteration IC50 (nM)
SNU-16 Gastric Cancer FGFR2 Amplification 3.6
CCLP-1 Cholangiocarcinoma FGFR2 Fusion 3.5
FGFR2 Fusion,
CCLP-1V565F Cholangiocarcinoma ) 5.2
V565F Mutation
) ] FGFR2 Fusion,
CCLP-1N550H Cholangiocarcinoma _ 2.9
N550H Mutation
FGFR2 Fusion,
CCLP-1N550K Cholangiocarcinoma ) 10.2
N550K Mutation
ICC13-7 Cholangiocarcinoma FGFR2 Fusion 2.0
) ) FGFR2 Fusion,
ICC13-7V565F Cholangiocarcinoma 4.3
V565F Mutation
FGFR2 Fusion,
ICC13-7N550K Cholangiocarcinoma ) 8.0
N550K Mutation
RT112 (WT) Bladder Cancer Wild-Type FGFR3 4.0
RT112:FGFR3- FGFR3-TACC3
Bladder Cancer ) 8.2
TACC3 Fusion
FGFR3-TACC3
RT112:FGFR3- ]
Bladder Cancer Fusion, V555M 45.2
TACC3 V555M )
Mutation
FGFR3-TACC3
RT112:FGFR3-
Bladder Cancer Fusion, N540K 22.4
TACC3 N540K .
Mutation
FGFR3-TACC3
RT112:FGFR3- ]
Bladder Cancer Fusion, K650M 16.2

TACC3 K650M

Mutation
Data sourced from
MedchemExpress.[4]
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Experimental Protocol: Cell Viability Assay

Cell Preparation Treatment Incubation Analysis
Seed cancer ce\ls\ ( Add serial dilutions \ (Incubate for 72 hours\ (Add cell viability reagent Measure luminescence/ Calculate IC50 values
in 96-well plates ) kof Resigratinib (0.1 nM - 10 pM)) k ) k (e.g., CellTiter-Glo) absorbance

Click to download full resolution via product page
Caption: Workflow for determining cell viability.
Detailed Methodology:

e Cell Culture: Cancer cell lines expressing FGFR2 or FGFR3 are cultured in appropriate
media.[4]

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o Treatment: The following day, cells are treated with a range of Resigratinib concentrations
(typically from 0.1 nM to 10 uM) in a final volume of 100-200 pL.[4]

 Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5%
CO2.[4]

 Viability Assessment: Cell viability is assessed using a commercially available assay kit (e.g.,
CellTiter-Glo® Luminescent Cell Viability Assay).

o Data Analysis: The luminescence or absorbance is measured using a plate reader. The data
is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear
regression analysis.

In Vivo Studies
Xenograft Models
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Resigratinib has demonstrated significant dose-dependent antitumor activity in various

xenograft models of human cancers with FGFR alterations.[4][9]

Tumor
Dosage
Xenograft Cancer FGFR Mouse (malk Growth
m ) I
Model Type Alteration Strain S Inhibition
oral, QD)
(TGI)
Gastric FGFR2
SNU-16 o NSG or Nude 2 69%
Cancer Amplification
5 81%
15 93%
Bladder FGFR3 Significant
RT112 Nude 5-15
Cancer Mutation Inhibition
Gastric o
) Significant
STO357 Adenocarcino Nude 5-15 o
Inhibition
ma

Data sourced
from
MedchemExp

ress.[4]

Experimental Protocol: Xenograft Study
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Caption: Workflow for a typical xenograft study.

Detailed Methodology:

e Animal Models: Female immunodeficient mice (e.g., NSG or nude mice, 6-10 weeks old) are
used.[4]
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e Tumor Implantation: Cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank
of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). Mice are then randomized into treatment and vehicle control groups.

o Drug Administration: Resigratinib is administered orally via gavage once daily for a
specified period (e.g., 21-38 days).[4]

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

o Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be
used for pharmacodynamic analysis, such as Western blotting for phosphorylated ERK, to
confirm target engagement.[4] Tumor growth inhibition is calculated relative to the vehicle
control group.

Clinical Studies

A first-in-human Phase I/Ib clinical trial (NCT05242822) has been conducted to evaluate the
safety, tolerability, pharmacokinetics, and preliminary efficacy of Resigratinib in adult patients
with advanced solid tumors harboring FGFR2 and/or FGFR3 gene alterations.[1][3] The trial
has shown that Resigratinib is generally safe, with a manageable side effect profile.[3]
Preliminary signs of antitumor activity were observed in both FGFR inhibitor-naive and pre-
treated patients.[3]

Conclusion

The preliminary data for Resigratinib are promising, demonstrating its potent and irreversible
inhibition of the FGFR signaling pathway and its robust antitumor activity in preclinical models
of FGFR-driven cancers. Its efficacy against clinically relevant resistance mutations suggests it
may offer a therapeutic advantage over existing FGFR inhibitors. Further clinical investigation
is warranted to fully elucidate the therapeutic potential of Resigratinib in patients with
advanced solid tumors characterized by FGFR alterations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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